molecular formula C12H11N3O B3046125 2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)- CAS No. 119924-94-6

2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-

Katalognummer B3046125
CAS-Nummer: 119924-94-6
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: BDMKPUAZENLRDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of quinoline derivatives and is commonly known as QNZ.

Wirkmechanismus

The mechanism of action of QNZ involves the inhibition of PDE7 and PDE4, which leads to the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This, in turn, leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which are involved in the regulation of various cellular processes.
Biochemical and physiological effects:
QNZ has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to regulate the activity of several transcription factors, including nuclear factor-kappa B (NF-κB) and cyclic AMP response element-binding protein (CREB), which are involved in the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using QNZ in laboratory experiments include its high purity, low cost of synthesis, and its ability to selectively inhibit PDE7 and PDE4. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of QNZ. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of QNZ and its potential off-target effects.
In conclusion, QNZ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively inhibit PDE7 and PDE4 makes it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential applications.

Wissenschaftliche Forschungsanwendungen

QNZ has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of several enzymes, including phosphodiesterase 7 (PDE7) and phosphodiesterase 4 (PDE4), which are involved in the regulation of inflammation and immune response.

Eigenschaften

IUPAC Name

6-imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-4-1-9-7-10(2-3-11(9)14-12)15-6-5-13-8-15/h2-3,5-8H,1,4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMKPUAZENLRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551867
Record name 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119924-94-6
Record name 6-(1H-Imidazol-1-yl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g of 6-bromo-3,4-dihydrocarbostyril, 300 mg of imidazole, 40 mg of cuprous iodide and 600 mg of potassium carbonate in 4 ml of N,N-dimethylformamide was heated at 90° C. for 48 hours. The reaction mixture was poured into water and extracted with a mixture of 10% methanol in methylene chloride. The organic layer was dried over anhydrous sodium sulfate, the solvent removed under reduced pressure and the residue chromatographed on silica gel, eluting with 3% methanol in methylene chloride, giving 6-(imidazol-1-yl)-3,4-dihydrocarbostyril, m.p. 205°-208° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-
Reactant of Route 3
Reactant of Route 3
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-
Reactant of Route 4
Reactant of Route 4
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-
Reactant of Route 5
Reactant of Route 5
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-
Reactant of Route 6
Reactant of Route 6
2(1H)-Quinolinone, 3,4-dihydro-6-(1H-imidazol-1-yl)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.